molecular formula C22H22FN7O2 B12623938 5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime

5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime

Cat. No.: B12623938
M. Wt: 435.5 g/mol
InChI Key: KSGYKTRNRCPDHT-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, an indazole moiety, and a methoxyethyl oxime group. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as sodium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways . In industry, this compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime stands out due to its unique combination of functional groups and structural features. Similar compounds include other pyrimidine derivatives and indazole-containing molecules, each with their own distinct properties and applications . The presence of the methoxyethyl oxime group in this compound adds to its uniqueness and potential for diverse applications.

Properties

Molecular Formula

C22H22FN7O2

Molecular Weight

435.5 g/mol

IUPAC Name

4-N-[1-[(3-fluorophenyl)methyl]indazol-5-yl]-5-(2-methoxyethoxyiminomethyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C22H22FN7O2/c1-31-7-8-32-28-12-19-21(24)25-14-26-22(19)29-18-5-6-20-16(10-18)11-27-30(20)13-15-3-2-4-17(23)9-15/h2-6,9-12,14H,7-8,13H2,1H3,(H3,24,25,26,29)

InChI Key

KSGYKTRNRCPDHT-UHFFFAOYSA-N

Canonical SMILES

COCCON=CC1=C(N=CN=C1NC2=CC3=C(C=C2)N(N=C3)CC4=CC(=CC=C4)F)N

Origin of Product

United States

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